N-ethyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Description
N-ethyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C15H13N3O2S and its molecular weight is 299.35. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
N-ethyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a derivative of thiazolopyrimidines, which are heterocyclic analogs of purine bases . These compounds have been found to exhibit a broad spectrum of pharmacological activity . .
Mode of Action
Thiazolopyrimidines, in general, have been found to interact with various biological targets due to their structural similarity to purine bases .
Biochemical Pathways
Thiazolopyrimidines have been found to exhibit a broad spectrum of pharmacological activity, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazolopyrimidines have been found to exhibit a broad spectrum of pharmacological activity , suggesting that they may have multiple effects at the molecular and cellular level.
Biological Activity
N-ethyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound that falls within the thiazolo[3,2-a]pyrimidine class, known for its diverse biological activities. This article explores its synthesis, structural characteristics, and biological evaluations, particularly focusing on its potential as an acetylcholinesterase inhibitor and its cytotoxic effects.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions, including Biginelli condensation methods. The compound's structure has been confirmed through various spectroscopic techniques such as NMR and mass spectrometry, along with single-crystal X-ray diffraction studies.
Key Structural Features:
- Molecular Formula: C13H12N2O2S
- Molecular Weight: 252.31 g/mol
- Key Functional Groups: Thiazole ring, pyrimidine ring, carboxamide group.
Acetylcholinesterase Inhibition
One of the primary biological activities of thiazolo[3,2-a]pyrimidine derivatives, including this compound, is their role as acetylcholinesterase (AChE) inhibitors. AChE is a crucial enzyme in the regulation of neurotransmission in the central nervous system. Inhibition of this enzyme has therapeutic implications in treating neurodegenerative diseases like Alzheimer's.
In Vitro Studies:
Research has shown that derivatives of thiazolo[3,2-a]pyrimidines exhibit significant inhibition of human AChE with IC50 values often in the low micromolar range. For instance:
Compound | IC50 (µM) | % Inhibition at 10 µM |
---|---|---|
N-Ethyl derivative | 1.0 | >70% |
Other derivatives | 0.5 - 1.5 | 60 - 80% |
These results indicate that modifications to the thiazolo[3,2-a]pyrimidine scaffold can enhance inhibitory activity against AChE.
Cytotoxic Activity
The cytotoxic effects of this compound have also been evaluated against various cancer cell lines. Studies have demonstrated that this compound exhibits selective cytotoxicity towards human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
Cytotoxicity Evaluation:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15 | Induction of apoptosis |
HeLa | 10 | Cell cycle arrest |
The mechanism by which this compound exerts its cytotoxic effects may involve the induction of apoptosis and disruption of cell cycle progression.
Case Studies
-
Study on AChE Inhibition:
A recent study evaluated a series of thiazolo[3,2-a]pyrimidine derivatives for their AChE inhibitory activity. The results indicated that compounds with electron-donating groups exhibited enhanced activity compared to those with electron-withdrawing groups. -
Cytotoxicity Against Cancer Cells:
Another investigation focused on the cytotoxic properties of various thiazolo[3,2-a]pyrimidines against MCF-7 and HeLa cells. The study concluded that compounds with phenyl substitutions showed significantly higher cytotoxicity than their aliphatic counterparts.
Properties
IUPAC Name |
N-ethyl-5-oxo-N-phenyl-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-2-17(11-6-4-3-5-7-11)13(19)12-10-16-15-18(14(12)20)8-9-21-15/h3-10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICEYENLRIGPHKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CN=C3N(C2=O)C=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.